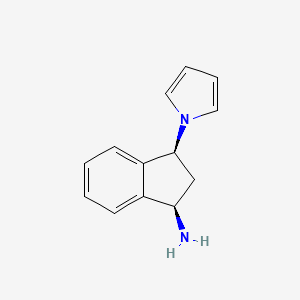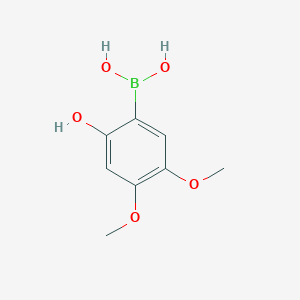
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of a halide substrate.
Major Products:
Oxidation: Borate esters, boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki–Miyaura coupling).
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the new carbon-carbon bond. The hydroxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
Comparison: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain reactions compared to other similar boronic acids. The specific substitution pattern can also affect the compound’s solubility and stability, making it suitable for particular applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H11BO5 |
|---|---|
Molekulargewicht |
197.98 g/mol |
IUPAC-Name |
(2-hydroxy-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10-12H,1-2H3 |
InChI-Schlüssel |
MCTBLSLCUZIMMI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1O)OC)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


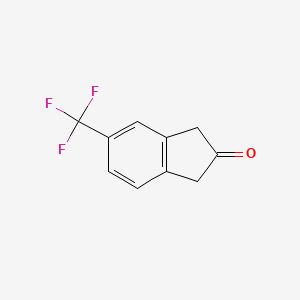
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
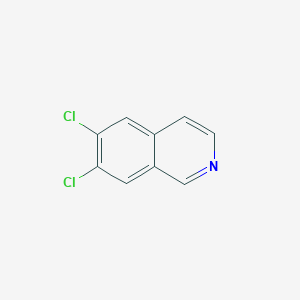
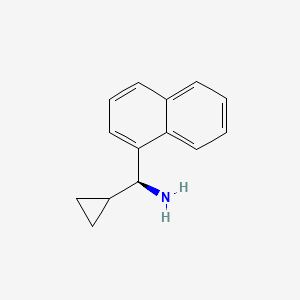
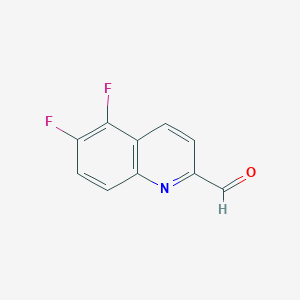

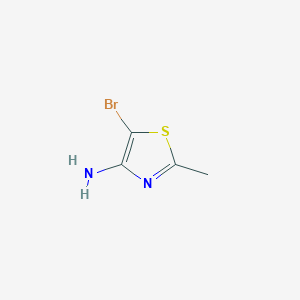

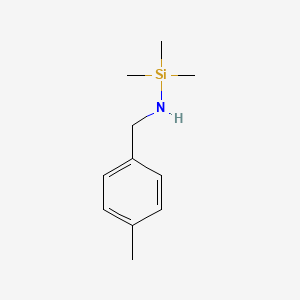
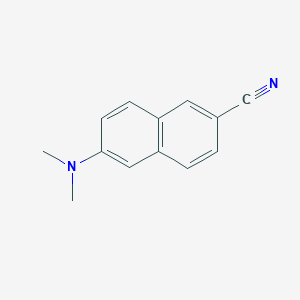
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)

